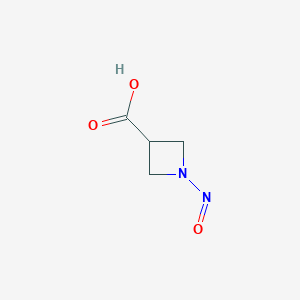
(1r,3r)-3-hydroxycyclobutyl acetate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-hydroxycyclobutyl acetate, trans is an organic compound characterized by a cyclobutane ring with a hydroxyl group and an acetate group attached to it The trans configuration indicates that the hydroxyl and acetate groups are on opposite sides of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-hydroxycyclobutyl acetate, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutene with acetic acid in the presence of a catalyst, such as sulfuric acid, to yield the desired product. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the trans configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-hydroxycyclobutyl acetate, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The hydroxyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
(1r,3r)-3-hydroxycyclobutyl acetate, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-hydroxycyclobutyl acetate, trans involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-hydroxycyclobutyl acetate, cis: Similar structure but with the hydroxyl and acetate groups on the same side of the cyclobutane ring.
Cyclobutanol: Lacks the acetate group, making it less reactive in certain contexts.
Cyclobutyl acetate: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
Uniqueness
(1r,3r)-3-hydroxycyclobutyl acetate, trans is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1638767-71-1 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3-hydroxycyclobutyl) acetate |
InChI |
InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3 |
InChI Key |
UINPVMICQVJBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C1)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



